Bis(phenylseleno)propane
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Overview
Description
Bis(phenylseleno)propane is an organoselenium compound characterized by the presence of two phenylseleno groups attached to a propane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
Bis(phenylseleno)propane can be synthesized through the reaction of phenylselenol with acetone in the presence of a Lewis acid. One common method involves the use of diethyl ether-boron trifluoride complex (Et2O•BF3) in chloroform as the Lewis acid . The reaction is typically carried out at room temperature, and the product is isolated through standard purification techniques such as washing with aqueous sodium hydroxide and brine, followed by drying over magnesium sulfate and concentration under reduced pressure .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the synthesis methods used in research laboratories can be scaled up for industrial applications. The key factors for industrial production would include optimizing reaction conditions to maximize yield and purity, as well as ensuring the availability of starting materials and reagents.
Chemical Reactions Analysis
Types of Reactions
Bis(phenylseleno)propane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form selenoxides, which can further undergo elimination reactions.
Substitution: It can participate in substitution reactions where the phenylseleno groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include meta-chloroperoxybenzoic acid (MCPBA) and hydrogen peroxide (H2O2).
Substitution: Reagents such as nitric oxide (NO) and nitrogen dioxide (NO2) can be used for nitroselenation reactions.
Major Products Formed
Scientific Research Applications
Bis(phenylseleno)propane has several applications in scientific research:
Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules, including dienynes and other polyunsaturated compounds.
Materials Science: The compound’s unique properties make it useful in the development of new materials with specific electronic and optical characteristics.
Biochemistry: Its ability to form stable seleno compounds makes it valuable in studying selenium’s role in biological systems.
Mechanism of Action
The mechanism of action of bis(phenylseleno)propane involves the formation of reactive intermediates such as seleno radicals and selenoxides. These intermediates can participate in various chemical reactions, including addition to unsaturated bonds and elimination reactions . The molecular targets and pathways involved depend on the specific reaction conditions and the nature of the substrates used.
Comparison with Similar Compounds
Similar Compounds
Diphenyl diselenide: Another organoselenium compound with similar reactivity but different structural properties.
Phenylselenoalkoxy compounds: These compounds share the phenylseleno functional group but have different backbones and reactivity patterns.
Uniqueness
Bis(phenylseleno)propane is unique due to its specific structure, which allows for regioselective reactions and the formation of stable intermediates. Its ability to undergo a wide range of chemical reactions makes it a versatile reagent in organic synthesis and materials science .
Properties
Molecular Formula |
C15H16Se2 |
---|---|
Molecular Weight |
354.2 g/mol |
IUPAC Name |
2-phenylselanylpropan-2-ylselanylbenzene |
InChI |
InChI=1S/C15H16Se2/c1-15(2,16-13-9-5-3-6-10-13)17-14-11-7-4-8-12-14/h3-12H,1-2H3 |
InChI Key |
ZEHLPOJFYXEYCK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)([Se]C1=CC=CC=C1)[Se]C2=CC=CC=C2 |
Origin of Product |
United States |
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